molecular formula C13H17NO4 B12679291 Morpholine, 4-((2-methoxyphenoxy)acetyl)- CAS No. 148183-92-0

Morpholine, 4-((2-methoxyphenoxy)acetyl)-

Cat. No.: B12679291
CAS No.: 148183-92-0
M. Wt: 251.28 g/mol
InChI Key: OUTYRLUDFMQDHR-UHFFFAOYSA-N
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Description

Morpholine, 4-((2-methoxyphenoxy)acetyl)- is a chemical compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine with both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives, including 4-((2-methoxyphenoxy)acetyl)-morpholine, typically involves the reaction of morpholine with appropriate acylating agents. One common method involves the reaction of morpholine with 2-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of morpholine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((2-methoxyphenoxy)acetyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Morpholine, 4-((2-methoxyphenoxy)acetyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of morpholine, 4-((2-methoxyphenoxy)acetyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific enzyme or biological target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-((2-methoxyphenoxy)acetyl)- is unique due to the presence of the 2-methoxyphenoxyacetyl group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential bioactivity compared to other morpholine derivatives .

Properties

CAS No.

148183-92-0

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-1-morpholin-4-ylethanone

InChI

InChI=1S/C13H17NO4/c1-16-11-4-2-3-5-12(11)18-10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3

InChI Key

OUTYRLUDFMQDHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCOCC2

Origin of Product

United States

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